methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride
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Overview
Description
Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound is of interest due to its conformational rigidity, which makes it a valuable analog in medicinal chemistry. The spirocyclic structure restricts the flexibility of the molecule, potentially enhancing its binding affinity and selectivity towards biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride typically involves a multi-step process starting from 3-methylidenecyclobutanecarbonitrile. The key steps include:
[1+2]-Cycloaddition: Ethyl 2-diazo-2-nitroacetate is added to the double bond of the unsaturated nitrile in the presence of a catalyst.
Reduction: The nitro and cyano groups are chemoselectively reduced.
Hydrolysis: The ester moiety is hydrolyzed to yield the desired spirocyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a conformationally rigid analog of natural amino acids to study receptor-ligand interactions.
Neuroscience: Investigated for its potential role in modulating neurotransmitter systems due to its structural similarity to neurotransmitter analogs.
Pharmacology: Studied for its potential therapeutic applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The spirocyclic structure enhances its binding affinity and selectivity, potentially leading to modulation of receptor activity. This can result in altered neurotransmitter release or inhibition of receptor-mediated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analog of glutamic acid.
1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid: A conformationally rigid analog of lysine.
Uniqueness
Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which imparts conformational rigidity. This rigidity can enhance its pharmacological properties by improving binding affinity and selectivity towards biological targets, making it a valuable tool in medicinal chemistry and pharmacological research .
Properties
CAS No. |
445306-41-2 |
---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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